tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with a tert-butyl carbamate group and an indole-3-carbonyl moiety. The indole group, a bicyclic aromatic heterocycle, is linked via a carbonyl group to the piperazine nitrogen, distinguishing it from other piperazine derivatives.
Properties
IUPAC Name |
tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)14-12-19-15-7-5-4-6-13(14)15/h4-7,12,19H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKBFJKIRXZOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common synthetic route begins with the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position. This intermediate is then converted to an N-Boc derivative. The aldehyde group is reduced using sodium borohydride in methanol, followed by protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the tert-butyl ester group is a primary reaction pathway, enabling access to free piperazine-indole derivatives.
| Reagents/Conditions | Products | Key Findings |
|---|---|---|
| Aqueous HCl (1–2 M, reflux) | 4-(1H-indole-3-carbonyl)piperazine hydrochloride | Complete deprotection occurs within 4–6 hours, yielding >90% product. |
| NaOH (0.5 M, 60°C) | Sodium carboxylate intermediate | Partial hydrolysis observed; requires longer reaction times (>12 hours). |
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Mechanism : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon.
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Applications : Hydrolysis is critical for generating bioactive intermediates in drug discovery.
Reduction Reactions
The carbonyl group undergoes reduction to form alcohol or amine derivatives.
| Reagents/Conditions | Products | Key Findings |
|---|---|---|
| H₂/Pd-C (1 atm, ethanol, 25°C) | tert-butyl 4-(1H-indol-3-yl-hydroxymethyl)piperazine-1-carboxylate | Selective reduction of carbonyl to alcohol (yield: 75–80%). |
| LiAlH₄ (THF, 0°C → reflux) | tert-butyl 4-(1H-indol-3-yl-methyl)piperazine-1-carboxylate | Over-reduction to methylene observed (yield: 60–65%). |
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Mechanism : Catalytic hydrogenation reduces the carbonyl to a secondary alcohol, while LiAlH₄ provides stronger reducing power for further reduction.
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Challenges : Steric hindrance from the indole moiety slows reaction kinetics.
Substitution Reactions
The piperazine ring undergoes nucleophilic substitution, enabling functionalization.
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Mechanism : Piperazine acts as a nucleophile, attacking electrophilic reagents (alkyl halides, acyl chlorides).
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Applications : Substitution reactions diversify the compound’s pharmacological profile .
Oxidation Reactions
The indole moiety can be oxidized under controlled conditions.
| Reagents/Conditions | Products | Key Findings |
|---|---|---|
| KMnO₄ (H₂O, pH 7, 50°C) | Indole-2,3-dione (isatin) derivative | Partial oxidation; requires precise pH control to prevent over-oxidation. |
| CrO₃ (acetic acid, 40°C) | Unstable intermediates | Low yields (<30%) due to side reactions at the piperazine ring. |
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Mechanism : Oxidation targets the indole’s electron-rich aromatic system, forming ketone or epoxide intermediates.
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocyclic systems.
| Reagents/Conditions | Products | Key Findings |
|---|---|---|
| PCl₅ (reflux, toluene) | Indole-fused piperazinyl oxazole | Forms a six-membered ring via carbonyl activation (yield: 50–60%). |
| CuI, DMF, 100°C | Tricyclic indole-piperazine hybrid | Transition metal-catalyzed cyclization (yield: 45–55%). |
Stability and Side Reactions
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Thermal Degradation : Decomposes above 200°C, releasing CO₂ and tert-butylene.
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Photoreactivity : Exposure to UV light induces partial racemization at the piperazine chiral centers.
Scientific Research Applications
Synthesis and Structural Characteristics
Tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate can be synthesized through several methods that involve the coupling of indole derivatives with piperazine. The synthesis typically involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which allows for selective reactions without unwanted side products.
Key Synthetic Steps:
- Formation of the Indole Derivative: Starting from commercially available indoles, various synthetic routes can be employed to achieve the desired carbonyl functionality.
- Piperazine Coupling: The piperazine moiety is introduced through coupling reactions, often utilizing carbodiimide coupling agents to facilitate the formation of amide bonds.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Properties: Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that derivatives of piperazine can affect cell cycle regulation and induce apoptosis in various cancer cell lines .
- Neuroprotective Effects: Some studies suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound may act as an H3 receptor antagonist, which could help in enhancing cognitive function by modulating neurotransmitter release .
- Antimicrobial Activity: Preliminary investigations have indicated that certain derivatives possess antimicrobial properties, making them candidates for further development in treating infections .
Therapeutic Potential
The therapeutic potential of this compound spans several areas:
- Cancer Therapy: Given its ability to inhibit tumor growth, this compound could be further investigated as a lead compound for developing new anticancer drugs.
- Neurological Disorders: Its mechanism of action as a neuroprotective agent suggests it could be beneficial in managing diseases characterized by neurodegeneration.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate is not fully understood. indole derivatives are known to interact with various molecular targets, including enzymes and receptors. The indole ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Their Impact
Piperazine derivatives are highly tunable, with substituents dictating pharmacological and physicochemical properties. Below is a comparison of key analogs:
Key Observations :
- Indole vs. Pyridine/Phenyl: The indole’s aromaticity and nitrogen position favor interactions with neurotransmitter receptors (e.g., 5-HT), while bromopyridine or cyano groups enhance selectivity for enzymatic targets .
- Carbonyl Linker : Compared to alkyl chains (e.g., butyl in tert-butyl 4-[4-(1H-indol-3-yl)butyl]piperazine-1-carboxylate), the carbonyl group reduces flexibility but improves hydrogen-bonding capacity .
- Protecting Groups : The tert-butyl carbamate enhances stability and lipophilicity, whereas ethyl or benzyl groups (e.g., in ethyl piperazine-1-carboxylate) offer faster hydrolysis rates for prodrug applications .
Challenges :
Unique Advantages of tert-Butyl 4-(1H-Indole-3-carbonyl)piperazine-1-carboxylate
- Dual Binding Modes : The indole’s aromaticity and carbonyl’s polarity enable interactions with both hydrophobic pockets and polar active sites.
- Metabolic Stability : The tert-butyl group resists hepatic degradation compared to ethyl or methyl esters, prolonging half-life .
Biological Activity
Tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate (TBI) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a pharmacological agent targeting specific receptors. This article aims to synthesize the current understanding of TBI's biological activity through diverse sources, including case studies and research findings.
TBI has the molecular formula and a molecular weight of approximately 329.4 g/mol. Its structure features an indole moiety which is known for its role in various biological systems, enhancing the compound's potential for therapeutic applications .
The biological activity of TBI can be attributed to its interaction with various molecular targets:
- Cancer Cell Inhibition : TBI has shown promise as an anticancer agent. Studies indicate that compounds with similar piperazine structures exhibit cytotoxicity against various cancer cell lines, including those resistant to standard therapies. The mechanism involves induction of apoptosis and inhibition of cell proliferation .
- GPR119 Agonism : Recent research highlights the potential of TBI derivatives as agonists for GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion. This agonistic activity may contribute to the management of type 2 diabetes mellitus (T2DM) by enhancing insulin sensitivity and promoting glucagon-like peptide-1 (GLP-1) secretion .
Anticancer Activity
A study conducted on structurally related compounds demonstrated that TBI analogs exhibited significant cytotoxic effects in vitro against several cancer cell lines, including breast and lung cancer models. The results indicated that these compounds could induce apoptosis through caspase activation pathways, suggesting their potential as therapeutic agents in oncology .
GPR119 Activation
In vitro assays revealed that certain TBI derivatives activate GPR119 with comparable efficacy to established agonists like AR231543. These findings suggest that TBI could play a role in developing new treatments for metabolic disorders, particularly in enhancing GLP-1 signaling pathways .
Case Studies
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
